

An In-depth Technical Guide to Polyglycerol Polyricinoleate (E476)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FM-476	
Cat. No.:	B1192716	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polyglycerol Polyricinoleate (PGPR), a widely used food emulsifier. Initially referenced as **FM-476**, extensive database searches indicate that the correct and recognized identifier for this compound is the food additive code E476. This document details its chemical identity, synthesis, characterization, and metabolic fate, presenting data in a structured format for scientific and research applications.

Chemical Identification

Identifier	Value
Common Name	Polyglycerol Polyricinoleate (PGPR)
E Number	E476
IUPAC Name	1,2,3-Propanetriol, homopolymer, (9Z,12R)-12-hydroxy-9-octadecenoate
CAS Number	29894-35-7

Physicochemical Properties

Polyglycerol Polyricinoleate is a yellowish, viscous liquid.[1] It is strongly lipophilic, meaning it is soluble in fats and oils but insoluble in water and ethanol.[1][2]

Property	Value
Appearance	Yellow viscous liquid[3]
Solubility	Insoluble in cold water and ethanol, soluble in hot grease[2][3]
Acid Value (mgKOH/g)	≤ 6.0[3]
Saponification Value (mgKOH/g)	175-190[3]
Hydroxyl Value (mgKOH/g)	80-100[3]
Iodine Value (gl ₂ /100g)	72-103[3]
Refractive Index	1.463 - 1.467 @ 65° C[4][5]

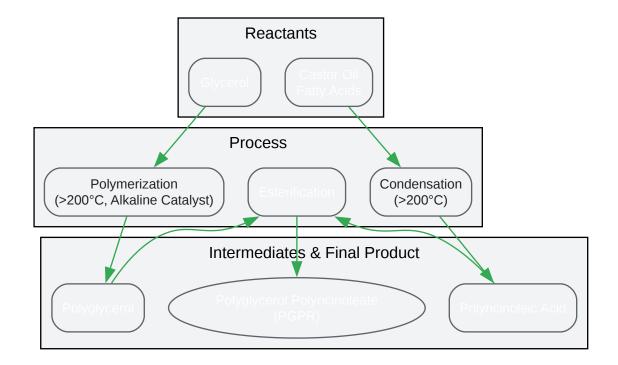
Synthesis of Polyglycerol Polyricinoleate

The manufacturing of PGPR can be achieved through chemical or enzymatic processes. The conventional chemical synthesis is a multi-step process involving the polymerization of glycerol and the condensation of castor oil fatty acids, followed by their esterification.

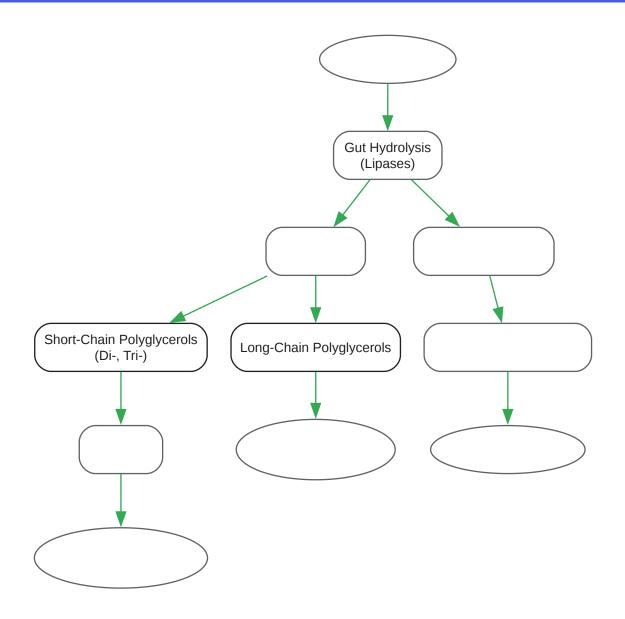
A common method for PGPR synthesis involves the following steps:

- Polyglycerol Formation: Glycerol is heated to over 200°C in the presence of an alkaline catalyst to form polyglycerol.[6]
- Polyricinoleic Acid Formation: Castor oil fatty acids are heated separately to above 200°C to create interesterified ricinoleic fatty acids.[6]
- Esterification: The polyglycerol and the interesterified ricinoleic fatty acids are then mixed and heated to facilitate esterification, forming PGPR.[6]

An alternative one-step method involves directly reacting polyglycerol with ricinoleic acid. For instance, Polyglycerol-3 and ricinoleic acid can be heated to 200°C.[5] The reaction is monitored by taking samples hourly and measuring the acid value through titration with potassium hydroxide.[5] The reaction is stopped once the acid value reaches a desired level, typically below 6.0.[4][5]



Foundational & Exploratory


Check Availability & Pricing

An environmentally friendly alternative involves the use of lipases as biocatalysts. This method operates under milder conditions (lower temperature and neutral pH) and in the absence of a solvent, which can lead to a higher purity product.[1] For example, immobilized Rhizopus oryzae lipase has been successfully used for the solvent-free synthesis of PGPR.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. prezi.com [prezi.com]
- 2. POLYGLYCEROL POLYRICINOLEATE (PGPR), E476 Ataman Kimya [atamanchemicals.com]

- 3. Polyglycerol polyricinoleate technical sheet date Knowledge Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]
- 4. US20080233059A1 Process for the Direct Manufacture of Polyglycerol Polyricinoleate -Google Patents [patents.google.com]
- 5. US8101707B2 Process for the direct manufacture of polyglycerol polyricinoleate Google Patents [patents.google.com]
- 6. Polyglycerol polyricinoleate Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Polyglycerol Polyricinoleate (E476)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192716#fm-476-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com